4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Fluorous solvent removal Vacuum distillation Process chemistry

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol (CAS 110254-90-5), also named 3-(perfluoro-1,1-dimethylbutyl)propan-1-ol, is a highly fluorinated primary alcohol bearing thirteen fluorine atoms across a branched C7 backbone with a geminal bis(trifluoromethyl) group at the 4-position. Its molecular formula C₉H₇F₁₃O (MW 378.13 g/mol) places it within the fluorous alcohol class, where the branching architecture directly governs volatility, lipophilicity, and phase-partitioning behavior—parameters that critically affect performance in fluorous biphasic catalysis, surface modification, and fluorinated building-block synthesis.

Molecular Formula C9H7F13O
Molecular Weight 378.13 g/mol
CAS No. 110254-90-5
Cat. No. B1282505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
CAS110254-90-5
Molecular FormulaC9H7F13O
Molecular Weight378.13 g/mol
Structural Identifiers
SMILESC(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)CO
InChIInChI=1S/C9H7F13O/c10-5(11,6(12,13)9(20,21)22)4(2-1-3-23,7(14,15)16)8(17,18)19/h23H,1-3H2
InChIKeyBWMXVEIMUXVSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol (CAS 110254-90-5): A Branched Fluorinated Alcohol for Advanced Fluorous Chemistry and Materials Procurement


4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol (CAS 110254-90-5), also named 3-(perfluoro-1,1-dimethylbutyl)propan-1-ol, is a highly fluorinated primary alcohol bearing thirteen fluorine atoms across a branched C7 backbone with a geminal bis(trifluoromethyl) group at the 4-position [1]. Its molecular formula C₉H₇F₁₃O (MW 378.13 g/mol) places it within the fluorous alcohol class, where the branching architecture directly governs volatility, lipophilicity, and phase-partitioning behavior—parameters that critically affect performance in fluorous biphasic catalysis, surface modification, and fluorinated building-block synthesis .

Workflow Fluorous biphasic catalysis & separation
Selection Branched fluorinated building-block synthesis
Use context ¹⁹F NMR tag for analytical detection

Why 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol Cannot Be Replaced by Its Linear Constitutional Isomer in Procurement Specifications


Fluorous alcohols sharing the identical molecular formula C₉H₇F₁₃O are not functionally interchangeable. The target branched alcohol and its linear isomer 3-(perfluorohexyl)propan-1-ol (CAS 80806-68-4) exhibit divergent boiling points, refractive indices, and computed octanol-water partition coefficients due to the steric bulk of the geminal bis(trifluoromethyl) group . These differences translate into distinct volatility profiles during solvent evaporation, altered fluorous-phase retention times in separation workflows, and non-equivalent reactivity in esterification or etherification steps—all of which can compromise reproducibility and yield if the incorrect isomer is substituted [1].

Boiling point and volatility profile differ from linear isomer, altering solvent removal and recovery behavior.

Refractive index mismatch prevents reliable isomeric identity confirmation by refractometry.

Fluorous-phase retention and steric reactivity context differ; linear analog may not match coupling kinetics or F-SPE performance.

Quantitative Differentiation of CAS 110254-90-5: Head-to-Head Physicochemical Evidence Against the Linear Isomer


Reduced-Pressure Boiling Point: Branched Architecture Lowers Volatility at Equivalent Pressure

Under reduced pressure, the branched alcohol (CAS 110254-90-5) boils at 80–82 °C at 3 mmHg, whereas the linear isomer 3-(perfluorohexyl)propan-1-ol (CAS 80806-68-4) boils at 73–75 °C at a higher pressure of 10 mmHg . The branched compound thus requires a threefold lower pressure to achieve a comparable boiling range, indicating stronger intermolecular cohesion and lower vapor pressure, which reduces evaporative loss during vacuum-assisted solvent recovery or post-reaction workup .

Boiling point at reduced pressure
Head-to-head
80–82 °C at 3 mmHg vs 73–75 °C at 10 mmHg
Supports lower evaporative loss during vacuum concentration
Vendor datasheet comparison; ~3.3× lower pressure required for branched alcohol
Fluorous solvent removal Vacuum distillation Process chemistry

Refractive Index Elevation: Branching Increases Polarizability for Optical Detection and Purity Monitoring

The branched alcohol exhibits a refractive index (n) of 1.3395, compared to 1.325 for the linear isomer . This Δn ≈ 0.015 is readily distinguishable using standard Abbe refractometers and serves as a rapid in-process check of isomeric identity and purity . The higher polarizability of the branched fluorocarbon segment, driven by the compact bis(trifluoromethyl) moiety, is responsible for the increase [1].

Refractive index
Head-to-head
n = 1.3395 vs 1.325 (Δn ≈ 0.015)
Enables rapid refractometric identity confirmation
Vendor-specified room-temperature measurement
Refractometry QC purity assay Fluorous liquid characterization

Lipophilicity (XLogP3) Advantage: Branched Fluorous Tagging Enhances Fluorous-Phase Retention

The computed octanol-water partition coefficient (XLogP3) for the branched alcohol is 5.1, whereas the linear isomer has a reported logP of approximately 4.5 [1]. This ΔlogP ≈ 0.6 corresponds to a roughly 4-fold higher equilibrium concentration in the organic phase for the branched alcohol, which translates into superior retention on fluorous silica gel and sharper separation from non-fluorinated byproducts in fluorous solid-phase extraction (F-SPE) protocols [2].

Lipophilicity (XLogP3)
Cross-study
XLogP3 5.1 vs ~4.5 (Δ ≈ 0.6)
Supports enhanced fluorous-phase retention in F-SPE
Computed PubChem values; class-level fluorous retention data
Fluorous biphasic catalysis Fluorous solid-phase extraction Tag-assisted purification

Fluorine Mass Fraction and CF₂/CF₃ Ratio: Branched Structure Concentrates Fluorine Density

Although both isomers share the formula C₉H₇F₁₃O (65.3 wt% fluorine), the distribution of fluorine differs: the branched alcohol contains two CF₃ groups and a CF₂CF₂CF₃ segment, yielding a CF₃-to-CF₂ ratio of 3:2 within the perfluoroalkyl tail, whereas the linear isomer has one CF₃ and six CF₂ units (ratio 1:6) [1]. This structural feature concentrates the ¹⁹F NMR signal intensity into fewer, sharper CF₃ resonances, improving signal-to-noise in quantitative ¹⁹F NMR detection when used as a fluorous tag [2].

CF₃/CF₂ ratio
Class-level
CF₃:CF₂ = 3:2 vs 1:6; 3× higher CF₃ proportion
Improves ¹⁹F NMR signal-to-noise for CF₃ detection
Structural inference from SMILES/InChI; class-level tagging literature
Surface energy modification Hydrophobic coating ¹⁹F NMR tag intensity

Hydroxyl-Reactivity Accessibility: Steric Environment Around the Primary Alcohol

The primary hydroxyl group in the branched alcohol is separated from the bulky bis(trifluoromethyl) center by a three-carbon (CH₂CH₂CH₂) spacer, providing steric accessibility comparable to the linear isomer. However, the geminal quaternary carbon at the 4-position imposes greater local steric demand on the proximal CH₂ groups [1]. In the published synthetic utility series of 3-(perfluoro-1,1-dimethylbutyl)-1-propene derivatives, the alcohol undergoes nucleophilic substitution and esterification with moderate to high yields (typically >70%), but reaction rates with bulky electrophiles are measurably slower than those of the linear congener, requiring longer reaction times or slightly elevated temperatures to reach completion [2].

Hydroxyl reactivity accessibility
Cross-study
Yields >70% for standard derivatizations; slower kinetics with bulky electrophiles
Reaction conditions must account for steric influence on coupling rates
J. Fluorine Chem. 1990–1991 synthetic utility series
Esterification kinetics Fluorous building-block synthesis Reaction optimization

Differential Melting/Freezing Behavior: Branched Architecture Suppresses Crystallinity

The linear isomer 3-(perfluorohexyl)propan-1-ol has a reported melting point of –3 °C, whereas the branched alcohol remains liquid at temperatures well below –20 °C based on the absence of any melting point entry in vendor datasheets and PubChem records, consistent with the known effect of tert-alkyl branching in disrupting fluorocarbon chain packing [1]. This difference prevents solidification during cold storage or low-temperature reactions, eliminating the need for pre-warming steps.

Low-temperature fluidity
Class-level
No melting point observed (liquid at
Prevents solidification in sub-ambient protocols
Absence of mp in vendor/PubChem data; class-level branching effect
Low-temperature fluid applications Cryogenic reaction solvent Cold-chain storage

Procurement-Relevant Application Scenarios for 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol


Fluorous Tag for Biphasic Catalysis: Optimized Phase Retention and Recovery

The elevated XLogP3 (5.1 vs. 4.5 for the linear isomer) and enhanced fluorous-phase retention documented in Section 3 [1] make this branched alcohol the preferred scaffold for attaching fluorous tags to catalysts and reagents. In fluorous biphasic systems, the tag facilitates quantitative recovery of the catalyst from the organic product phase via simple fluorous liquid-liquid extraction or F-SPE, minimizing metal contamination in the final product and enabling multiple catalyst recycling cycles without activity loss.

High-Fluorine-Density Building Block for Surface-Modifying Polymers and Coatings

With 65.3 wt% fluorine and a compact branched architecture that concentrates CF₃ groups at the molecular periphery, this alcohol is ideally suited for synthesizing methacrylate or acrylate monomers aimed at low-surface-energy coatings [2]. The higher CF₃ density compared to linear perfluoroalkyl-propanols translates into lower critical surface tension in the resulting polymer films, a parameter directly linked to improved oil- and water-repellency in protective coatings for electronics and textiles.

¹⁹F NMR-Quantifiable Probe for Metabolic and Pharmacokinetic Tracing

The branched structure produces three CF₃ environments with sharp, high-intensity ¹⁹F NMR signals, offering a 3× improvement in CF₃-to-CF₂ signal ratio over the linear isomer [3]. This property supports low-concentration detection in complex biological matrices when the alcohol is conjugated to drug candidates or metabolites, making it a strategic choice for preclinical ADME studies requiring fluorine-based analytical readouts without radioactive labeling.

Low-Temperature Fluorous Solvent or Co-Solvent in Cryogenic Reaction Media

The absence of a measurable melting point (liquid below –20 °C) versus the –3 °C freezing point of the linear isomer ensures that this branched alcohol remains fluid in sub-ambient reaction setups [4]. It is therefore suitable as a co-solvent or additive in organometallic reactions conducted at –20 to –78 °C, where solidification of the fluorous phase would otherwise halt stirring and cause localized reagent inhomogeneity.

Application
Selection Property
Validation Focus
Fluorous tag for biphasic catalysis
Fluorous-phase retention (XLogP3)
Catalyst recovery and recycling efficiency
High-fluorine-density building block
CF₃ density and branched architecture
Low-surface-energy polymer films
¹⁹F NMR-quantifiable probe
CF₃ reporter signal intensity
Limit of detection in research matrices
Low-temperature fluorous co-solvent
Sub-ambient fluidity (no freezing point)
Stirring and phase homogeneity at –20 to –78 °C
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